

Physical and chemical properties of 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxychroman-4-one

Cat. No.: B1352115

[Get Quote](#)

An In-Depth Technical Guide to 6-Methoxychroman-4-one

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **6-Methoxychroman-4-one**, tailored for researchers, scientists, and drug development professionals.

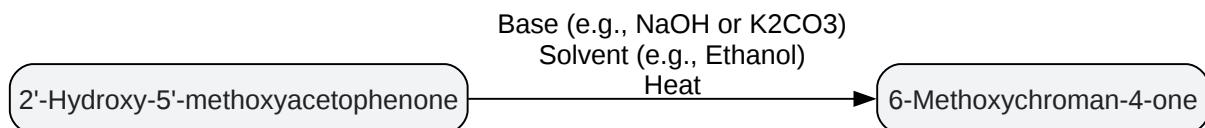
Core Physical and Chemical Properties

6-Methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Its core structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the 6-position.

Table 1: Physical Properties of **6-Methoxychroman-4-one**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₃	
Molecular Weight	178.18 g/mol	
Melting Point	48 °C	
Boiling Point	178-180 °C at 23 Torr	
Appearance	Off-white solid (predicted)	

Table 2: Chemical and Spectroscopic Data of **6-Methoxychroman-4-one** (Predicted and from Related Compounds)


While a complete experimental spectral dataset for **6-Methoxychroman-4-one** is not readily available in the public domain, the following table summarizes expected and reported data for structurally similar compounds. This information can be used for characterization and quality control.

Property	Predicted/Related Compound Data
¹ H NMR	Expected signals for aromatic protons (approx. 6.8-7.8 ppm), the methoxy group (approx. 3.8 ppm), and the two methylene groups of the dihydropyranone ring (approx. 2.8 and 4.5 ppm).
¹³ C NMR	Expected signals for the carbonyl carbon (approx. 190 ppm), aromatic carbons (approx. 110-160 ppm), the methoxy carbon (approx. 55 ppm), and the two methylene carbons (approx. 37 and 67 ppm).
Infrared (IR)	Expected characteristic peaks for C=O stretching (ketone) around 1680 cm^{-1} , C-O-C stretching (ether) around 1250 cm^{-1} , and aromatic C-H stretching.
Mass Spectrometry (MS)	Expected molecular ion peak $[\text{M}]^+$ at $\text{m/z } 178$.

Synthesis of **6-Methoxychroman-4-one**: Experimental Protocol

The synthesis of **6-Methoxychroman-4-one** can be achieved through several methods common for chromanone synthesis. A widely used and effective method is the intramolecular cyclization of a substituted 2'-hydroxyacetophenone. The following protocol is adapted from established procedures for similar chroman-4-ones.

Reaction Scheme:

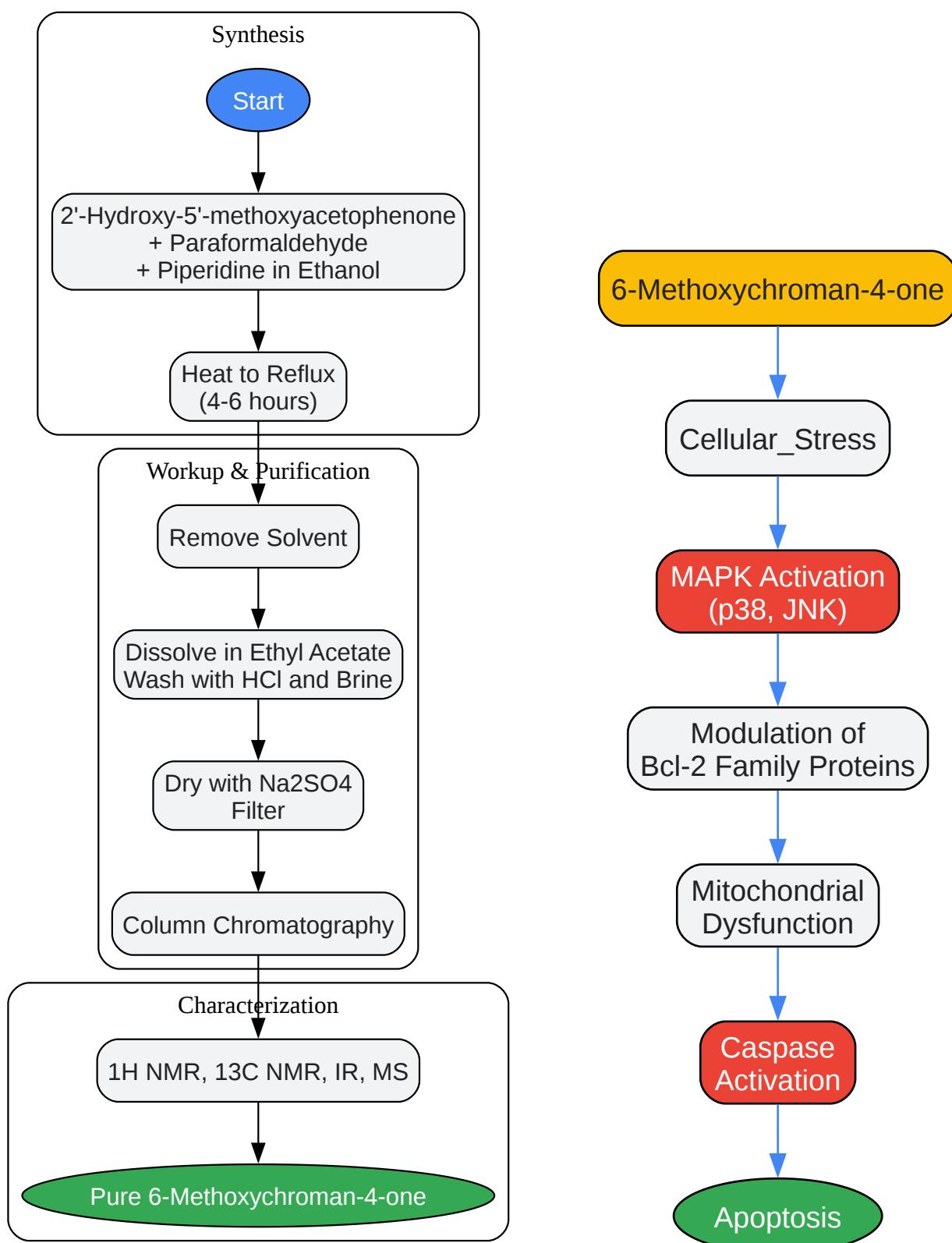
[Click to download full resolution via product page](#)

Caption: General synthesis of **6-Methoxychroman-4-one**.

Detailed Protocol:

Materials:

- 2'-Hydroxy-5'-methoxyacetophenone
- Paraformaldehyde
- Piperidine (or other suitable base)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate
- Silica gel for column chromatography


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq) in ethanol.
- Addition of Reagents: To this solution, add paraformaldehyde (2.0 eq) and a catalytic amount of piperidine (0.1 eq).

- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **6-Methoxychroman-4-one**.

Characterization:

The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The data should be consistent with the expected values presented in Table 2.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Physical and chemical properties of 6-Methoxychroman-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352115#physical-and-chemical-properties-of-6-methoxychroman-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com